molecular formula C14H26O4Si B131556 (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 65025-94-7

(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B131556
CAS No.: 65025-94-7
M. Wt: 286.44 g/mol
InChI Key: FFONLBDIZPCEQL-KKOKHZNYSA-N
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Description

(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-2H-cyclopenta[b]furan-2-one core, which is substituted with a tert-butyldimethylsilyl group and a hydroxyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization to form the hexahydro-2H-cyclopenta[b]furan-2-one core. The reaction conditions often include the use of strong acids or bases, as well as specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its functional groups make it a suitable candidate for labeling and tracking in various biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxyl and tert-butyldimethylsilyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one apart is its unique combination of functional groups and core structure. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3/t9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONLBDIZPCEQL-KKOKHZNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442554
Record name (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65025-94-7
Record name (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,5R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969U9P4EMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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